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Compound of Interest

Compound Name: (3R)-Oxolane-3-sulfonyl chloride

Cat. No.: B3016553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and use of (3R)-Oxolane-3-sulfonyl chloride, a valuable chiral building block in medicinal

chemistry and drug discovery. The protocols outlined below are based on established synthetic

transformations and provide a pathway to access this versatile reagent and its derivatives.

Introduction
(3R)-Oxolane-3-sulfonyl chloride, also known as (3R)-tetrahydrofuran-3-sulfonyl chloride, is a

chiral sulfonyl chloride that serves as a key intermediate in the synthesis of a variety of

complex molecules, particularly those with therapeutic potential. The incorporation of the chiral

tetrahydrofuran ring can impart favorable pharmacokinetic and pharmacodynamic properties to

drug candidates. This reagent is primarily used to introduce the (3R)-oxolane-3-sulfonyl moiety,

leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing

compounds.

Synthesis of (3R)-Oxolane-3-sulfonyl chloride
The synthesis of (3R)-Oxolane-3-sulfonyl chloride is a multi-step process that begins with the

enantioselective preparation of a chiral precursor, (R)-3-hydroxytetrahydrofuran. This is

followed by conversion to the corresponding thiol and subsequent oxidative chlorination.
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Diagram: Synthetic Pathway to (3R)-Oxolane-3-sulfonyl
chloride

Step 1: Synthesis of (R)-3-Hydroxytetrahydrofuran Step 2: Conversion to (R)-Tetrahydrofuran-3-thiol Step 3: Oxidative Chlorination
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Caption: Synthetic route to (3R)-Oxolane-3-sulfonyl chloride.

Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-3-
Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol
This protocol describes the acid-catalyzed cyclization of commercially available (R)-1,2,4-

butanetriol.[1]

Materials:
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(R)-1,2,4-Butanetriol

p-Toluenesulfonic acid (PTSA) monohydrate

Anhydrous toluene

Sodium bicarbonate (saturated aqueous solution)

Brine

Anhydrous magnesium sulfate

Round-bottom flask with Dean-Stark trap and condenser

Heating mantle

Rotary evaporator

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (R)-1,2,4-

butanetriol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g.,

0.01 equivalents).

Add anhydrous toluene to the flask.

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

Monitor the reaction by TLC or GC until all the starting material is consumed.

Cool the reaction mixture to room temperature.

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by vacuum distillation to obtain (R)-3-hydroxytetrahydrofuran.

Parameter Value

Starting Material (R)-1,2,4-Butanetriol

Catalyst p-Toluenesulfonic acid

Solvent Toluene

Reaction Temperature Reflux

Typical Yield >90%

Purity High, after distillation

Protocol 2: Conversion of (R)-3-Hydroxytetrahydrofuran
to (R)-Tetrahydrofuran-3-thiol
This protocol involves a two-step sequence: activation of the hydroxyl group as a mesylate

followed by nucleophilic substitution with a thiol source.

Part A: Mesylation of (R)-3-Hydroxytetrahydrofuran

Materials:

(R)-3-Hydroxytetrahydrofuran

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA) or Pyridine

Anhydrous dichloromethane (DCM)

0.1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Round-bottom flask

Ice bath

Magnetic stirrer

Procedure:

Dissolve (R)-3-hydroxytetrahydrofuran (1 equivalent) in anhydrous DCM in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.2 equivalents) to the solution.

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the

temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

Quench the reaction by adding cold 0.1 M HCl.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude mesylate, which is often used in the next step without further

purification.

Part B: Nucleophilic Substitution with Sodium Hydrosulfide

Materials:

Crude (R)-3-mesyloxytetrahydrofuran

Sodium hydrosulfide (NaSH)
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Dimethylformamide (DMF) or Ethanol

Water

Diethyl ether or Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve the crude mesylate from Part A in DMF or ethanol.

Add sodium hydrosulfide (1.5 - 2 equivalents) portion-wise at room temperature.

Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC or

GC-MS until the mesylate is consumed.

Cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Wash the combined organic extracts with brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent

under reduced pressure (the product is volatile) to obtain crude (R)-tetrahydrofuran-3-thiol.

Parameter Value

Starting Material (R)-3-Hydroxytetrahydrofuran

Reagents MsCl, TEA, NaSH

Solvents DCM, DMF/Ethanol

Reaction Temperature 0 °C to 60 °C

Typical Overall Yield 60-80% (two steps)

Purity Requires careful purification due to volatility
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Protocol 3: Oxidative Chlorination to (3R)-Oxolane-3-
sulfonyl chloride
This protocol describes the conversion of the thiol to the corresponding sulfonyl chloride using

an N-chlorosuccinimide (NCS)-based system.[2]

Materials:

(R)-Tetrahydrofuran-3-thiol

N-Chlorosuccinimide (NCS)

Hydrochloric acid (e.g., 2 M aqueous solution)

Acetonitrile

Ice-water bath

Dichloromethane (DCM) or Diethyl ether

Brine

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, prepare a mixture of acetonitrile and 2 M hydrochloric acid.

Cool the mixture to 0-5 °C in an ice-water bath.

Add N-chlorosuccinimide (typically 4-5 equivalents) to the cooled solvent mixture.

Slowly add a solution of (R)-tetrahydrofuran-3-thiol (1 equivalent) in a small amount of

acetonitrile to the reaction mixture, maintaining the temperature below 10 °C.

Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
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Once the reaction is complete, add cold water and extract the product with DCM or diethyl

ether.

Wash the organic layer with brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford (3R)-Oxolane-3-sulfonyl chloride. The product is often used immediately

in the next step due to its reactivity.

Parameter Value

Starting Material (R)-Tetrahydrofuran-3-thiol

Oxidizing System NCS / HCl

Solvent Acetonitrile/Water

Reaction Temperature 0-10 °C

Typical Yield 70-90%

Purity
Used crude or purified by careful

chromatography

Application: Synthesis of Chiral Sulfonamides
(3R)-Oxolane-3-sulfonyl chloride is an excellent electrophile for the synthesis of chiral

sulfonamides, which are prevalent motifs in many biologically active compounds.

Diagram: Sulfonamide Formation Workflow
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(3R)-Oxolane-3-sulfonyl chloride

Reaction Mixture

Primary or Secondary Amine (R1R2NH) Base (e.g., Pyridine, TEA) Aprotic Solvent (e.g., DCM, THF)

Work-up and Purification

Chiral Sulfonamide
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Caption: General workflow for the synthesis of sulfonamides.

Protocol 4: General Procedure for Sulfonamide
Synthesis
Materials:

(3R)-Oxolane-3-sulfonyl chloride

Primary or secondary amine (1 equivalent)

Base (e.g., pyridine or triethylamine, 1.2-2 equivalents)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

0.1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Silica gel for chromatography

Procedure:

Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an

inert atmosphere.

Add the base to the solution.

Cool the mixture to 0 °C.

Slowly add a solution of (3R)-Oxolane-3-sulfonyl chloride (1.0-1.1 equivalents) in the same

solvent.

Allow the reaction to warm to room temperature and stir until the starting materials are

consumed (monitor by TLC).

Quench the reaction with water or 0.1 M HCl.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers sequentially with 0.1 M HCl (if an amine base was used),

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Parameter Value

Electrophile (3R)-Oxolane-3-sulfonyl chloride

Nucleophile Primary or Secondary Amine

Base Pyridine or Triethylamine

Solvent Dichloromethane or Tetrahydrofuran

Reaction Temperature 0 °C to Room Temperature

Typical Yield 70-95%

Purification Flash Column Chromatography

Conclusion
(3R)-Oxolane-3-sulfonyl chloride is a valuable chiral building block accessible through a

multi-step synthesis from readily available chiral precursors. The protocols provided herein

offer a comprehensive guide for its preparation and subsequent use in the synthesis of chiral

sulfonamides, which are of significant interest in drug discovery and development. The

methodologies are robust and can be adapted to various scales and substrates, enabling the

exploration of novel chemical space for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3016553#reaction-conditions-for-3r-oxolane-3-
sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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